Cas no 201340-99-0 (bis({[(2-methylpropoxy)carbonyl]oxy}methyl) {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate)

bis({[(2-methylpropoxy)carbonyl]oxy}methyl) {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate structure
201340-99-0 structure
Product Name:bis({[(2-methylpropoxy)carbonyl]oxy}methyl) {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
Numero CAS:201340-99-0
MF:C21H34N5O10P
MW:547.495926380157
CID:1394812
PubChem ID:5479546
Update Time:2025-04-20

bis({[(2-methylpropoxy)carbonyl]oxy}methyl) {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Proprietà chimiche e fisiche

Nomi e identificatori

    • bis({[(2-methylpropoxy)carbonyl]oxy}methyl) {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
    • [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate
    • SCHEMBL24808657
    • DTXSID50173955
    • Bis(IsobutylOC)PMPA
    • 201340-99-0
    • [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(isobutoxycarbonyloxymethoxy)phosphoryl]oxymethyl isobutyl carbonate
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(2-methylpropyl) ester, 5-oxide, (R)-
    • Inchi: 1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1
    • Chiave InChI: SMWJBTSECSFQAB-MRXNPFEDSA-N
    • Sorrisi: P(CO[C@H](C)CN1C=NC2=C(N)N=CN=C12)(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C

Proprietà calcolate

  • Massa esatta: 547.20452
  • Massa monoisotopica: 547.204
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 19
  • Complessità: 727
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 185A^2

Proprietà sperimentali

  • Densità: 1.41
  • Punto di ebollizione: 659.5°C at 760 mmHg
  • Punto di infiammabilità: 352.6°C
  • Indice di rifrazione: 1.57
  • PSA: 185.44
  • LogP: 4.11200
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd